Kokoononol

Description

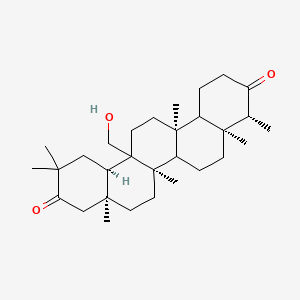

Structure

3D Structure

Properties

CAS No. |

72183-90-5 |

|---|---|

Molecular Formula |

C30H48O3 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(4R,4aS,6bR,8aS,12aR,14aS)-6a-(hydroxymethyl)-4,4a,6b,8a,11,11,14a-heptamethyl-1,2,4,5,6,6a,7,8,9,12,12a,13,14,14b-tetradecahydropicene-3,10-dione |

InChI |

InChI=1S/C30H48O3/c1-19-20(32)8-9-21-27(19,5)11-10-22-28(21,6)13-15-30(18-31)23-16-25(2,3)24(33)17-26(23,4)12-14-29(22,30)7/h19,21-23,31H,8-18H2,1-7H3/t19-,21?,22?,23+,26-,27+,28-,29+,30?/m0/s1 |

InChI Key |

ZHJWYVRDMOUNPD-VMLBPCRSSA-N |

Isomeric SMILES |

C[C@H]1C(=O)CCC2[C@@]1(CCC3[C@]2(CCC4([C@@]3(CC[C@@]5([C@H]4CC(C(=O)C5)(C)C)C)C)CO)C)C |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(C(=O)C5)(C)C)C)C)CO)C)C |

Origin of Product |

United States |

Occurrence and Isolation of Kokoononol

Botanical Origin: Kokoona zeylanica (Celastraceae)

Kokoononol is a constituent of Kokoona zeylanica, a large tree belonging to the Celastraceae family, which is found in the moist forests of Southern India and Sri Lanka rsc.orgtheferns.info. The compound, along with numerous other triterpenes, is primarily isolated from the inner stem bark of the plant rsc.org. Research has identified the benzene (B151609) extract of the bark as a rich source of D:A-friedo-oleananes, a specific type of triterpenoid (B12794562) skeleton to which Kokoononol belongs rsc.orgrsc.org.

Phytochemical investigations of Kokoona zeylanica have revealed a wealth of structurally related triterpenoids. The screening and subsequent isolation from bark extracts have led to the identification of several classes of compounds, predominantly D:A-friedo-oleanane triterpenes. Kokoononol is specifically identified as 27-hydroxy-D:A-friedo-oleanane-3,21-dione rsc.orgrsc.org. It is part of a series of related compounds found in the plant, which are categorized based on their oxygenation patterns rsc.org.

Detailed analysis has shown the presence of multiple triterpenoid series within the plant, indicating a complex phytochemical profile. Besides the kokoonol series to which Kokoononol belongs, researchers have also identified the zeylanol and kokzeylanol series of triterpenes rsc.org. The co-occurrence of these compounds is significant for understanding the biosynthetic pathways within the plant rsc.org.

| Compound Class | Specific Compounds Isolated from Kokoona zeylanica | Reference |

| D:A-Friedo-oleanane Triterpenoids | Kokoononol, Kokoonol, Kokoondiol, Zeylanol, Zeylanonol, Zeylandiol | rsc.org |

| Phenolic Nortriterpenoids | Zeylasterone, Demethylzeylasterone | rsc.orgacs.org |

| Other Phytochemicals | Dulcitol, (-)-4'-O-Methylepigallocatechin | researchgate.net |

The isolation of Kokoononol from the crude benzene extract of Kokoona zeylanica bark relies on standard chromatographic techniques. The process begins with solvent extraction to separate the organic compounds from the solid plant material. This initial extract contains a complex mixture of phytochemicals rsc.org.

To separate the individual triterpenoids, researchers typically employ column chromatography. This technique involves passing the mixture through a solid stationary phase (like silica (B1680970) gel) with a liquid mobile phase (a solvent or mixture of solvents). Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and often analyzed by Thin-Layer Chromatography (TLC) to monitor the separation process. Further purification of these fractions, often requiring repeated chromatographic steps, is necessary to obtain pure compounds like Kokoononol for structural elucidation by spectroscopic methods rsc.orgrsc.org.

Distribution in Medicinal Plants Databases

The documentation of phytochemicals in curated databases is crucial for natural product research, enabling systematic reviews and computational drug discovery efforts nih.gov.

Kokoononol is cataloged in specialized phytochemical databases. It is listed in the IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) database, a manually curated resource that compiles information on phytochemicals from Indian medicinal plants imsc.res.in. The inclusion of Kokoononol in such databases provides a standardized reference for its chemical structure, physicochemical properties, and botanical source nih.gov. The OSADHI database, which focuses on medicinal plants of India, also lists Kokoononol as a chemical constituent of Kokoona zeylanica neist.res.in.

| Database | Identifier/Entry | Botanical Source Listed | Reference |

| IMPPAT | Kokoononol | Kokoona zeylanica | |

| OSADHI | Kokoononol | Kokoona zeylanica | neist.res.in |

| Dictionary of Natural Products | Kokoononol | Kokoona zeylanica |

Chemotaxonomy is the classification of plants based on their chemical constituents. The Celastraceae family is known to be a rich source of pentacyclic triterpenoids, particularly those with friedelane (B3271969), oleanane (B1240867), and ursane skeletons mdpi.comnih.gov. The presence and structural diversity of these compounds serve as important chemical markers for the family nih.govresearchgate.net.

The isolation of Kokoononol, a D:A-friedo-oleanane triterpene, from Kokoona zeylanica reinforces the established chemotaxonomic profile of the Celastraceae family rsc.orgchemrxiv.org. Furthermore, a specific subgroup of triterpenoids known as quinone-methides (or celastroloids) are considered exclusive chemotaxonomic markers for this family researchgate.netnih.gov. The co-occurrence of friedelane derivatives like Kokoononol alongside these unique quinone-methides is significant, as friedelanes are hypothesized to be their biosynthetic precursors nih.gov. The distinct pattern of oxygenation and structural arrangement in triterpenoids within Kokoona and other genera can thus help in delineating taxonomic relationships within the broader Celastraceae family chemrxiv.org.

Advanced Structural Elucidation and Stereochemical Assignment of Kokoononol

Evolution of Structural Understanding

The determination of the chemical structure of natural products like Kokoononol is a critical step in understanding their properties and potential biological activities. The journey to the definitively assigned structure of Kokoononol involved initial proposals based on available data, followed by revisions as more sophisticated analytical methods became accessible.

Initial Proposed Structures and Their Limitations

Early studies on triterpenoids from Kokoona species led to the initial isolation and characterization of several related compounds, including Kokoononol. Based on preliminary spectroscopic data and chemical correlations, Kokoononol was initially reported with a proposed structure, often cited as 27-hydroxyfriedelan-3,21-dione. paulussegroup.comnih.govimsc.res.in These initial assignments were made using the spectroscopic methods available at the time, which provided valuable, but sometimes ambiguous, information regarding the complex friedelane (B3271969) skeleton and the placement of substituents like hydroxyl and ketone groups. Limitations in the resolution and interpretative power of early spectroscopic techniques, particularly concerning quaternary carbons and overlapping signals in 1D NMR spectra, could lead to uncertainties in structural assignments, necessitating further investigation.

Methodological Advancements Leading to Structural Revisions

Significant advancements in nuclear magnetic resonance (NMR) spectroscopy proved pivotal in revising the proposed structure of Kokoononol. The advent and refinement of two-dimensional (2D) NMR techniques provided unprecedented detail about the connectivity and spatial arrangement of atoms within complex molecules. Reinvestigation of Kokoona triterpenoids, including Kokoononol, utilizing these advanced methods led to a revision of its structure. chem960.comresearchgate.netwisc.edu The revised structure for Kokoononol was established as 26-hydroxy-D:A-friedo-oleanane-3,21-dione. chem960.comwisc.edu This revision highlighted the importance of comprehensive spectroscopic analysis in accurately determining the structures of complex natural products, correcting the position of the hydroxyl group from C-27 to C-26.

State-of-the-Art Spectroscopic Characterization

The definitive structural elucidation and stereochemical assignment of Kokoononol rely heavily on state-of-the-art spectroscopic techniques, with NMR spectroscopy being the most informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure and dynamics of molecules. For a complex triterpenoid (B12794562) like Kokoononol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning every carbon and hydrogen atom and understanding their relationships.

High-resolution Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is highly sensitive to its electronic environment and hybridization, offering insights into the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary, carbonyl) and their functionalization. ¹³C NMR spectra of Kokoononol have been recorded and signals assigned using techniques such as off-resonance decoupling and inversion recovery, which help differentiate between carbon types. nih.gov Comparison of experimental ¹³C NMR data with calculated values and with data from related friedelane triterpenoids was instrumental in validating the proposed and revised structures. hmdb.ca The analysis of ¹³C NMR chemical shifts, particularly for carbons bearing oxygen functionalities or those near ketone groups, provided key evidence for the revised placement of the hydroxyl group at C-26.

While a complete table of ¹³C NMR shifts for Kokoononol from the search results is not available, the research indicates that detailed assignments were made and used for structural confirmation and revision. The utility of ¹³C NMR in this context can be conceptually represented as follows:

| Carbon Type | Expected Chemical Shift Range (ppm) | Diagnostic Information |

| Carbonyl (C-3) | ~210-220 | Presence of ketone group |

| Carbonyl (C-21) | ~210-220 | Presence of ketone group |

| C-26 (bearing OH) | ~60-80 | Presence of hydroxymethylene group |

| Quaternary C | Varied | Branching points, ring junctions |

| Methine C | Varied | Carbons with one attached hydrogen |

| Methylene C | Varied | Carbons with two attached hydrogens |

| Methyl C | ~10-30 | Terminal methyl groups on the triterpene skeleton |

Two-dimensional NMR techniques provide correlations between different nuclei, offering crucial connectivity information that is difficult or impossible to obtain solely from 1D spectra. These techniques were essential for the unambiguous assignment of signals and the confirmation of the revised structure of Kokoononol.

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal couplings between protons on adjacent carbon atoms, mapping out proton spin systems within the molecule. This helps in piecing together fragments of the structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (¹JCH couplings). This allows for the assignment of proton signals to their corresponding carbon signals and vice versa.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is particularly useful for identifying the positions of quaternary carbons and for establishing connectivity across heteroatoms or ring junctions. HMBC correlations were vital in confirming the placement of the ketone groups and the hydroxyl group relative to the rigid friedelane skeleton.

Nuclear Overhauser Effect (NOE) Difference Spectroscopy and NOESY: NOE experiments measure the through-space interactions between nuclei. NOE difference spectroscopy and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. NOE studies were specifically mentioned as leading to the revision of the structures of Kokoononol and related triterpenoids. chem960.comresearchgate.net These experiments helped to establish the relative orientation of substituents on the friedelane core.

The combined application of these 2D NMR techniques allowed researchers to build a comprehensive picture of the molecular architecture of Kokoononol, confirming the revised connectivity and providing insights into its stereochemical features. nih.govchem960.comwisc.edu

Table: Spectroscopic Methods Applied in Kokoononol Structural Elucidation

| Spectroscopic Method | Information Provided | Role in Elucidation |

| ¹³C NMR (1D) | Chemical environment and type of each carbon atom. | Initial structural insights, differentiation of carbon types, functional group presence. nih.gov |

| Off-Resonance Decoupling | Number of hydrogens attached to each carbon. | Aiding in carbon signal assignments. nih.gov |

| Inversion Recovery | Differentiation of carbon types (CH₃, CH₂, CH, Cq). | Aiding in carbon signal assignments. nih.gov |

| Lanthanide Induced Shift (LIS) | Perturbation of chemical shifts based on proximity to a paramagnetic shift reagent. | Used in older studies for signal assignment and structural insights. nih.gov |

| ¹H-¹H COSY (2D) | Connectivity between coupled protons. | Mapping proton spin systems, establishing vicinal relationships. |

| HSQC (2D) | Direct correlation between protons and the carbons they are attached to. | Assigning proton and carbon signals, identifying CH, CH₂, CH₃ groups. |

| HMBC (2D) | Long-range correlations between protons and carbons (2J, 3J). | Establishing connectivity across quaternary carbons and ring junctions, confirming functional group positions. |

| NOE Difference Spectroscopy | Through-space proximity of protons. | Determining relative stereochemistry, confirming spatial arrangements. chem960.comresearchgate.net |

| NOESY (2D) | Through-space correlations between protons. | Providing comprehensive stereochemical and conformational information. |

Infrared (IR) Spectroscopy for Diagnostic Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule based on the vibrational modes of its bonds. For Kokoononol, IR spectroscopy has been employed to identify key functional groups such as carbonyl moieties. scispace.comresearchgate.netswu.ac.th Studies on friedelane triterpenoids, a class to which Kokoononol belongs, have shown that the carbonyl stretching frequencies in IR spectra can be indicative of their position within the molecular skeleton. scispace.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular mass of a compound, which is essential for confirming its molecular formula. HRMS has been utilized in the structural elucidation of natural products, including triterpenoids. arizona.eduresearchgate.netacs.orgresearchgate.net While specific HRMS data for Kokoononol is not detailed in all available snippets, mass spectrometry has been generally applied to friedelanes to locate oxygen functions and understand fragmentation pathways, contributing to structural confirmation. scispace.com The reported mass spectra at 70 eV for different triterpenoids, including one structurally related to Kokoononol, have shown identical m/z values, underscoring the necessity of complementary spectroscopic data like NMR for definitive identification. acs.org

Below is a summary of the spectroscopic techniques applied in the structural elucidation of Kokoononol:

| Spectroscopic Technique | Purpose in Kokoononol Elucidation |

| NMR Spectroscopy (1D & 2D) | Mapping carbon framework, determining connectivity and environment |

| NOE/NOE Difference Spectroscopy | Determining relative stereochemistry |

| IR Spectroscopy | Identifying diagnostic functional groups (e.g., carbonyls) |

| Mass Spectrometry (including HRMS) | Determining molecular mass, locating oxygen functions, fragmentation analysis |

Computational Approaches in Structural Confirmation

Computational chemistry methods, particularly Density Functional Theory (DFT), have become increasingly valuable in complementing experimental spectroscopic data for structural confirmation and resolving ambiguities in natural product chemistry.

Density Functional Theory (DFT) Calculations for Predicted NMR Parameters

Density Functional Theory (DFT) calculations are widely used to predict spectroscopic parameters, most notably NMR chemical shifts. acs.orgresearchgate.netst-and.ac.ukresearchgate.netcuni.cz For triterpenoids, including Kokoononol and related structures, DFT calculations have been employed to compute 13C NMR chemical shifts. acs.orgresearchgate.net These predicted values serve as a theoretical reference for comparison with experimental NMR data.

Comparative Analysis of Theoretical and Experimental Spectroscopic Data

A key application of computational chemistry in structural elucidation is the comparative analysis of theoretically calculated spectroscopic parameters (such as NMR shifts from DFT) with experimentally obtained data. acs.orgresearchgate.net This comparison helps to validate proposed structures. A good agreement between calculated and experimental data supports the correctness of the assigned structure, while significant deviations can indicate errors in the structural assignment. acs.org

Resolution of Structural Ambiguities via Computational Modeling

Computational modeling, particularly using DFT calculations to predict NMR parameters, is a powerful approach for resolving structural ambiguities. acs.orgresearchgate.net In cases where experimental spectroscopic data might be consistent with more than one possible structure, comparing the calculated NMR shifts for each potential isomer with the experimental data can help to identify the most likely correct structure. This methodology has been successfully applied to revise misassigned structures of triterpenoids with identical 13C NMR data sets but different reported structures. acs.orgresearchgate.net

The integration of computational and spectroscopic methods in structural elucidation can be summarized as follows:

| Computational Approach | Role in Structural Confirmation |

| DFT Calculations for Predicted NMR Parameters | Generating theoretical NMR data (e.g., 13C chemical shifts) for proposed structures. |

| Comparative Analysis of Theoretical and Experimental Data | Validating structural proposals by comparing calculated and experimental spectroscopic data. |

| Resolution of Structural Ambiguities via Computational Modeling | Differentiating between plausible isomeric structures based on the best fit with experimental data. |

Structural Relationships with Analogues and Derivatives

Kokoononol shares a close structural relationship with other triterpenoids, particularly those of the friedo-oleanane type. These relationships are crucial for understanding the biosynthesis and structural diversity within this class of natural products.

Elucidation of friedo-oleanane Isomers and Related Compounds (e.g., Kokoonol, Kokoondiol)

The structural elucidation of Kokoononol, Kokoonol, and Kokoondiol, as well as other related friedo-oleanane triterpenoids like kokzeylanol and kokzeylanonol, has been achieved through extensive spectroscopic methods, including 1D and 2D NMR spectroscopy (such as NOE difference NMR spectroscopy) and mass spectrometry. rsc.orgresearchgate.netarizona.eduscispace.com These studies have revealed that these compounds are isomers or derivatives based on the D:A-friedo-oleanane skeleton, differing in the position and nature of oxygen-containing functional groups (hydroxyl and ketone).

Early studies and reinvestigations using advanced NMR techniques, such as NOE difference spectroscopy, have been instrumental in revising and confirming the structures and stereochemistry of these triterpenoids. For instance, the structure of epi-kokoondiol was elucidated as 21α,26-dihydroxy-D:A-friedo-oleanan-3-one. researchgate.netarizona.eduresearchgate.net Subsequent reinvestigation of Kokoona triterpenoids led to the revision of structures for kokoondiol, kokoononol, kokzeylanol, kokoonol, and kokzeylanonol. arizona.eduresearchgate.netresearchgate.netresearchgate.net

The revised structures established their identities as specific D:A-friedo-oleanane derivatives:

Kokoondiol: 21β,26-dihydroxy-D:A-friedo-oleanan-3-one arizona.eduresearchgate.netresearchgate.netresearchgate.net

Kokoononol: 26-hydroxy-D:A-friedo-oleanane-3,21-dione arizona.eduresearchgate.netresearchgate.netresearchgate.net

Kokoonol: 26-hydroxy-D:A-friedo-oleanan-3-one arizona.eduresearchgate.netresearchgate.netresearchgate.net

Detailed spectroscopic analysis, including 13C NMR, has been used to assign signals and confirm the structures of these related compounds. researchgate.net

Table 1: Selected Friedo-oleanane Triterpenoids and Their Revised Structures

| Compound | Revised Structure |

| Kokoondiol | 21β,26-dihydroxy-D:A-friedo-oleanan-3-one |

| Kokoononol | 26-hydroxy-D:A-friedo-oleanane-3,21-dione |

| Kokoonol | 26-hydroxy-D:A-friedo-oleanan-3-one |

| epi-Kokoondiol | 21α,26-dihydroxy-D:A-friedo-oleanan-3-one |

Insights from Analogues on the D:A-Friedo-oleanane Skeleton

Studies on various D:A-friedo-oleanane analogues and related triterpenoids from plants, particularly those in the Celastraceae family, provide significant insights into the structural features and stereochemistry of Kokoononol and its isomers. researchgate.netmdpi.com The D:A-friedo-oleanane skeleton is a specific arrangement of rings and substituents, and the position and orientation of functional groups like hydroxyls and ketones dictate the specific isomer.

Research on the isolation and structure elucidation of numerous friedelane and D:A-friedo-oleanane triterpenes from various plant sources has contributed to a broader understanding of the common structural motifs and variations within this class. rsc.orgresearchgate.netmdpi.comresearchgate.net Spectroscopic techniques, including advanced NMR methods (2D NMR, NOESY) and mass spectrometry, are routinely applied to determine the complete structures and relative configurations of these complex molecules. researchgate.netscielo.br

The study of analogues with variations in oxygenation patterns or the presence of additional functionalities helps in the assignment of spectroscopic data for new or related compounds like Kokoononol. For example, comparing the NMR data of Kokoononol with those of Kokoonol (differing by a ketone group) or Kokoondiol (differing by a hydroxyl group) allows for the specific assignment of signals corresponding to these functional groups and their positions on the friedo-oleanane skeleton. researchgate.netacs.org

Furthermore, the absolute stereochemistry of friedo-oleanane triterpenoids is often established by spectroscopic methods and, in some cases, confirmed by X-ray crystallography of suitable derivatives. researchgate.net This rigorous approach ensures accurate stereochemical assignments for compounds like Kokoononol and its analogues. The consistent D:A-friedo-oleanane skeleton found in these related compounds underscores a common biosynthetic pathway within the plants that produce them.

Chemical Synthesis and Semisynthetic Derivatization of Kokoononol

Strategies for Total Synthesis of Friedelane-Type Triterpenoids

The total synthesis of friedelane-type triterpenoids, including the core structure found in Kokoononol, is a challenging endeavor due to their intricate polycyclic framework and numerous stereogenic centers. While specific total synthetic routes for Kokoononol are not detailed in the provided literature, general strategies for constructing complex triterpenoid (B12794562) systems offer valuable insights. These strategies often involve the step-by-step construction of the fused ring system with careful control over stereochemistry at each new chiral center.

Retrosynthetic Analysis of the Polycyclic Framework

Retrosynthetic analysis of a friedelane-type triterpenoid like Kokoononol involves breaking down the complex structure into simpler, readily available starting materials through a series of hypothetical disconnections. For a pentacyclic system, this typically involves identifying key bonds to cleave, aiming to simplify the ring structure and reveal functional groups that can be formed through known chemical reactions in the forward synthetic direction scbt.com. The friedelane (B3271969) skeleton, with its six-membered rings (A, B, C, D, E), requires strategic disconnections that allow for the convergent or linear assembly of these rings. Considerations include the positioning of functional groups (like the keto moieties at C-3 and C-21 and the hydroxyl group at C-27 in Kokoononol) and the stereochemistry at ring junctions and substituted carbons.

Key Stereoselective and Regioselective Transformations

Achieving the correct stereochemistry and regiochemistry is paramount in the synthesis of triterpenoids. Stereoselective transformations ensure that the desired isomer is formed at each chiral center, which is crucial for the biological activity and structural integrity of the molecule. Examples of such transformations in complex molecule synthesis include asymmetric cyclizations, diastereoselective additions, and controlled functional group interconversions. Regioselective reactions are necessary to ensure that transformations occur at specific positions within the molecule, particularly in the presence of multiple similar functional groups or reactive sites. For friedelane systems, controlling the formation of the fused rings and the introduction of substituents at positions like C-3, C-21, and C-27 with the correct relative and absolute stereochemistry requires highly selective methodologies.

Semisynthetic Approaches to Kokoononol and its Derivatives

Semisynthesis is a widely employed strategy for obtaining triterpenoids and their derivatives, particularly when the parent compound or closely related precursors are available from natural sources. This approach leverages the complex scaffolds provided by nature, reducing the number of synthetic steps required compared to total synthesis.

Modification of Precursors from Natural Sources

Naturally occurring friedelane-type triterpenoids, isolated from plants, serve as valuable starting materials for the semisynthesis of Kokoononol and its derivatives. As Kokoononol itself is found in nature Current time information in Pulaski County, US.nih.govnih.govnih.gov, it or other abundant friedelanes like friedelin (B1674157) could potentially be used as precursors. The semisynthetic strategy involves targeted chemical modifications of these natural scaffolds to introduce, remove, or interconvert functional groups and sometimes to subtly alter the carbon skeleton. This allows for the generation of a library of analogues with potentially altered biological activities or improved properties.

Functional Group Interconversions (e.g., Reduction of Keto Moieties, Cleavage of Lactone Rings)

Functional group interconversions are central to triterpenoid semisynthesis. For a compound like Kokoononol with keto groups at C-3 and C-21 and a hydroxyl group at C-27, various transformations can be envisioned. Reduction of the keto moieties could lead to hydroxylated derivatives, altering the polarity and potentially the biological interactions of the molecule. Oxidation reactions can introduce new oxygen functionalities or increase the oxidation state of existing ones. Cleavage of lactone rings, although not explicitly present in the core structure of Kokoononol, is a common transformation in the semisynthesis of other triterpenoid classes and involves breaking ester linkages within a ring structure. These transformations require careful selection of reagents and reaction conditions to ensure selectivity and preserve other parts of the molecule.

Development of Catalytic Methods for Triterpenoid Synthesis

The development of catalytic methods has significantly impacted the synthesis and derivatization of triterpenoids, offering more efficient, selective, and environmentally friendly routes. Catalysts, including metal catalysts and biocatalysts (enzymes), can facilitate complex transformations under milder conditions and with greater control over stereochemistry and regiochemistry.

Metal-catalyzed reactions, such as those involving palladium or other transition metals, have been applied in the construction of polycyclic systems and the introduction of specific functional groups. These methods can enable reactions that are difficult to achieve through traditional stoichiometric methods.

Reactivity and Mechanistic Studies of Kokoononol

Fundamental Chemical Reactions of the Friedelane (B3271969) Skeleton

The friedelane skeleton, a key structural feature of Kokoononol, undergoes a variety of chemical transformations, including oxidation, reduction, and reactions catalyzed by acids and bases. Studies on friedelin (B1674157) (friedelan-3-one), a common friedelane triterpenoid (B12794562), provide insights into the general reactivity of this ring system.

Oxidation and Reduction Pathways

Oxidation and reduction reactions are fundamental to modifying the functional groups present on the friedelane skeleton. For instance, the ketone group at C-3 in friedelin can undergo reduction. Stereoselective reduction of friedelin using reagents like LiAlH4, sodium, or catalytic hydrogenation can yield different isomers of friedelinol (friedelan-3-ol). Similarly, reduction of a 3-acetoxyfriedel-3-en-2-one derivative has been shown to produce epimeric 2,3-diols or α-hydroxyketones.

Oxidation reactions can also be applied to the friedelane scaffold. Base-catalyzed autoxidation of friedelin in the presence of potassium t-butoxide has been reported, leading to various products, with 4-hydroperoxyfriedelan-3-one suggested as a common intermediate. While the yields for α-diketones from such autoxidation can be challenging to control in some triterpenes, this method has been explored for friedelin. Selective oxidation at specific positions is an area of ongoing research, with methods like site-selective C-H hydroxylation being developed for pentacyclic triterpenoids using directing groups.

Specific to Kokoononol, which possesses ketone groups at C-3 and C-21 and a hydroxyl group at C-27, these sites are potential centers for oxidation and reduction reactions. The reactivity of the C-3 ketone is expected to be similar to that observed in friedelin, while the C-21 ketone and C-27 hydroxyl group would exhibit reactivity characteristic of their respective functionalities within the complex friedelane framework.

Acid-Catalyzed and Base-Catalyzed Transformations

The friedelane skeleton is known to undergo rearrangements and functional group transformations under acidic and basic conditions. Acid-catalyzed cyclocondensation reactions are common in organic synthesis involving similar systems. For friedelane derivatives, acid treatment can lead to skeletal rearrangements.

Base-catalyzed reactions, such as the autoxidation of friedelin discussed earlier, highlight the influence of basic conditions on the friedelane system, particularly at positions adjacent to carbonyl groups. Enolate formation is a key step in many base-catalyzed transformations, allowing for alkylation, oxidation, and condensation reactions.

While specific acid- or base-catalyzed reaction mechanisms for Kokoononol are not detailed in the provided texts, the presence of ketone functionalities at C-3 and C-21 suggests that Kokoononol could undergo reactions typical of α-methylene ketones under basic conditions, including enolization and subsequent reactions. Acidic conditions could potentially lead to rearrangements of the friedelane core, although the specific outcomes would depend on the reaction conditions and the positions of the functional groups.

Stereochemical Control and Regioselectivity in Reactions

Controlling the stereochemical outcome and regioselectivity of reactions on complex polycyclic systems like the friedelane skeleton is a significant challenge in organic synthesis. The rigid, highly substituted nature of the friedelane core leads to distinct steric and electronic environments at different positions, influencing the approach of reagents and the stability of intermediates.

Studies on friedelin and related friedelanes have demonstrated that the choice of reducing agent can dictate the stereochemistry of the resulting alcohol at C-3. For example, different reduction methods of friedelin yield epimeric friedelinols. This highlights the importance of reaction conditions in controlling stereoselectivity.

Regioselectivity is also a critical aspect. In oxidation reactions, for instance, achieving selective oxidation at a specific carbon atom within the highly functionalized friedelane structure requires careful control of reagents and conditions, or the use of directing groups. The base-catalyzed autoxidation of friedelin, for example, showed preferential attack at C-4 rather than C-2 to form a hydroperoxide intermediate, indicating regioselective enolate formation and reaction with oxygen.

For Kokoononol, with ketone groups at C-3 and C-21 and a hydroxyl at C-27, regioselective transformations targeting one functional group without affecting the others would require carefully designed reaction conditions. The stereochemistry of reactions at the ketone carbons (C-3 and C-21) would be influenced by the steric environment of the surrounding rings.

Interconversion Pathways between Kokoononol and Related D:A-Friedo-oleananes

Kokoononol (27-hydroxy-D:A-friedo-oleanane-3,21-dione) is part of a series of D:A-friedo-oleananes isolated from Kokoona zeylanica. The literature mentions chemical interconversions between these compounds, indicating that they can be transformed from one to another through specific reactions.

Specifically, 27-hydroxy-D:A-friedo-oleanan-3-one (kokoonol) and 21α,27-dihydroxy-D:A-friedo-oleanan-3-one (kokoondiol) are mentioned alongside kokoononol (27-hydroxy-D:A-friedo-oleanane-3,21-dione) as compounds isolated from Kokoona zeylanica, and their structures were identified through spectroscopic methods and chemical interconversions. This suggests that pathways exist to interconvert these related D:A-friedo-oleananes.

Based on the functional group differences, potential interconversion pathways could involve:

Oxidation of the hydroxyl group at C-21 in kokoondiol to the ketone at C-21 in kokoononol.

Reduction of the ketone group at C-21 in kokoononol to the hydroxyl group at C-21 in kokoondiol.

Oxidation of the hydroxyl group at C-27 in kokoonol or kokoondiol to a different oxidation state, although the 27-position in kokoononol is a hydroxyl group.

Transformations involving the ketone at C-3, potentially interconverting with a hydroxyl group (as seen in the friedelin/friedelinol example).

While the detailed reaction conditions and mechanisms for these specific interconversions between kokoononol, kokoonol, and kokoondiol are not provided in the search results, their co-occurrence and the mention of chemical interconversions imply the existence of biosynthetic or laboratory pathways connecting these D:A-friedo-oleanane derivatives.

Biosynthetic Pathways of Kokoononol and Friedelane Triterpenoids

General Principles of Triterpenoid (B12794562) Biosynthesis from Squalene (B77637)

Triterpenoids are a large and diverse class of natural products derived from the 30-carbon precursor squalene. nih.govnih.gov The biosynthesis begins with the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids, which produce the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgmdpi.commdpi.comnih.gov In the cytosol, IPP and DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form farnesyl diphosphate (FPP). mdpi.comnih.govfrontiersin.org Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce squalene. nih.govmdpi.comnih.govresearchgate.net

The key step in triterpenoid biosynthesis is the oxidation of squalene by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). nih.govmdpi.comnih.govresearchgate.net This epoxide is the direct precursor for the cyclization reactions that yield the diverse array of triterpene skeletons. nih.govnih.govmdpi.com

Specific Cyclization Mechanisms Leading to the Friedelane (B3271969) Skeleton

The cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes called oxidosqualene cyclases (OSCs), also known as triterpene synthases. nih.govnih.govmdpi.compnas.org These enzymes are remarkable in their ability to fold the linear 2,3-oxidosqualene molecule into specific conformations and catalyze a cascade of cyclization and rearrangement reactions, often involving carbocation intermediates, to form distinct polycyclic ring systems. nih.govmdpi.compnas.org

For the biosynthesis of friedelane-type triterpenoids, the 2,3-oxidosqualene precursor is folded in a specific chair-chair-chair conformation within the active site of a friedelane synthase (a type of OSC). nih.govmdpi.comccmu.edu.cn Protonation of the epoxide initiates the cyclization cascade. This process involves a series of concerted or stepwise cyclizations and multiple carbocation rearrangements, including hydride and methyl shifts, ultimately leading to the formation of the friedelane skeleton. nih.govmdpi.compnas.org Friedelin (B1674157) is a common friedelane-type triterpene produced by friedelin synthase (EC 5.4.99.50). mdpi.comwikipedia.org Studies have shown that friedelin synthases can be multi-product enzymes, also producing minor amounts of other triterpenoids like beta-amyrin (B1666858) and alpha-amyrin. ccmu.edu.cnresearchgate.net The cyclization to the friedelane skeleton is known to involve a high number of rearrangement steps. nih.govccmu.edu.cn

Post-Cyclization Modifications: Hydroxylations, Oxidations, and Ketone Formations

Following the initial cyclization of 2,3-oxidosqualene to form the basic friedelane skeleton (such as friedelin), further structural diversity is generated through a variety of post-cyclization modifications. nih.gov These modifications are typically catalyzed by a range of modifying enzymes, including cytochrome P450 monooxygenases (CYP450s), hydroxylases, oxidases, and reductases. nih.govfrontiersin.orgmdpi.comnih.govthieme-connect.com

For triterpenoids, common modifications include hydroxylations (addition of hydroxyl groups), oxidations (conversion of hydroxyl groups to ketones or aldehydes, or further oxidation to carboxylic acids), and the formation of double bonds or epoxy groups. nih.govmdpi.comresearchgate.netrsc.org These enzymatic reactions can occur at various positions on the triterpene skeleton, leading to a vast array of derivatives with altered biological activities. nih.gov

In the case of Kokoononol (27-hydroxyfriedelane-3,21-dione), the friedelane skeleton undergoes specific modifications: hydroxylation at position 27 and oxidation to form ketone groups at positions 3 and 21. rsc.orgrsc.orgrsc.org These specific functionalizations are introduced after the core friedelane structure is formed by an OSC. CYP450 enzymes are well-known to catalyze hydroxylation and oxidation reactions in triterpenoid biosynthesis. nih.govfrontiersin.orgmdpi.comnih.gov

Enzymatic Machinery Involved in Kokoononol Biosynthesis

The biosynthesis of friedelane triterpenoids like Kokoononol relies on the coordinated action of several key enzymes. The initial cyclization is catalyzed by a specific friedelane synthase (an OSC). Subsequent modifications, such as the hydroxylations and ketone formations observed in Kokoononol, are carried out by modifying enzymes, primarily from the CYP450 family. nih.govfrontiersin.orgmdpi.com

Identification and Characterization of Key Biosynthetic Enzymes

The identification and characterization of the enzymes involved in triterpenoid biosynthesis are crucial for understanding these pathways. OSCs are a primary focus due to their role in determining the basic skeletal structure. Friedelin synthases, responsible for the friedelane scaffold, have been identified and characterized in several plant species. mdpi.comccmu.edu.cnwikipedia.org

Modifying enzymes, particularly CYP450s, are responsible for the vast structural diversity of triterpenoids. nih.govfrontiersin.orgmdpi.com Studies have identified various CYP450s involved in the hydroxylation and oxidation of different triterpene skeletons. nih.govmdpi.comnih.gov For example, some CYP716A enzymes are known to catalyze the oxidation of amyrin derivatives. mdpi.com Identifying the specific CYP450s responsible for the hydroxylations at C-27 and the ketone formations at C-3 and C-21 in the friedelane skeleton leading to Kokoononol would require dedicated enzymatic characterization studies using precursors and enzyme candidates from Kokoona zeylanica.

Transcriptomic and Proteomic Analyses of Producing Organisms

Transcriptomic and proteomic analyses are powerful tools for identifying candidate genes and enzymes involved in the biosynthesis of secondary metabolites, including triterpenoids. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.netnih.govdoaj.orgpatrinum.chnih.gov Transcriptomics provides information on gene expression levels, identifying genes that are highly expressed in tissues producing the compound of interest or under specific induction conditions. frontiersin.orgmdpi.comresearchgate.netnih.govdoaj.orgpatrinum.ch Proteomics complements this by providing evidence at the protein level, confirming which enzymes are actually present and potentially active. mdpi.comfrontiersin.orgdoaj.orgpatrinum.chnih.gov

Integrated metabolomics and transcriptomics analyses have been successfully used to gain insights into triterpene biosynthesis pathways in various plants. frontiersin.orgmdpi.comresearchgate.netnih.gov These studies correlate the accumulation of specific triterpenoids with the expression levels of genes encoding biosynthetic enzymes, allowing for the identification of key candidate genes. frontiersin.orgmdpi.comresearchgate.netnih.gov For instance, studies have identified genes associated with terpenoid backbone biosynthesis and modifying enzymes like CYP450s and UDP-glycosyltransferases (UGTs) using these approaches. frontiersin.orgfrontiersin.orgdoaj.orgpatrinum.ch Proteomic analysis has also been used to verify the expression of key enzymes identified through transcriptomic data. frontiersin.orgdoaj.orgnih.gov

Applying transcriptomic and proteomic analyses to Kokoona zeylanica, particularly in the stem bark where Kokoononol is found, could help identify the specific OSCs responsible for the friedelane skeleton and the modifying enzymes (likely CYP450s) that catalyze the hydroxylations and ketone formations at positions 3, 21, and 27, leading to Kokoononol. rsc.orgrsc.orgrsc.org Differentially expressed genes and proteins in tissues accumulating Kokoononol would be prime candidates for further functional characterization. mdpi.comnih.govdoaj.orgpatrinum.ch

While general pathways for friedelane biosynthesis and triterpenoid modifications are established, the precise enzymatic cascade and the specific enzymes involved in the biosynthesis of Kokoononol in Kokoona zeylanica require dedicated investigation using these advanced analytical techniques.

Structure Activity Relationship Investigations Within the Friedelane Triterpenoid Class

Methodologies for Structure-Activity Relationship Elucidation

The foundation of any structure-activity relationship study lies in the precise determination of a compound's chemical structure and stereochemistry. For complex molecules like friedelane (B3271969) triterpenoids, a combination of advanced spectroscopic and computational techniques is indispensable.

Spectroscopic Techniques: The primary method for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons. However, due to the complex and often overlapping signals in triterpenoid (B12794562) spectra, two-dimensional (2D) NMR experiments are crucial. nih.govresearchgate.net Techniques like Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. For establishing long-range connectivity and piecing together the carbon skeleton, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount. researchgate.netnih.gov

The stereochemistry of these rigid ring systems is often determined using the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which identifies protons that are close in space. nih.govresearchgate.net This was particularly critical in the structural revision of Kokoononol. Initially identified as 27-hydroxy-D:A-friedo-oleanane-3,21-dione, a later reinvestigation using NOE difference spectroscopy led to its revised and currently accepted structure, 26-hydroxy-D:A-friedo-oleanane-3,21-dione. This highlights the power of such techniques in resolving fine stereochemical details that are essential for accurate SAR analysis. Mass spectrometry is also a vital tool for determining the molecular formula and fragmentation patterns of these compounds. nih.gov

Computational Approaches: In recent years, computational methods such as molecular docking have become increasingly valuable in SAR studies. nih.gov These in silico techniques model the interaction between a ligand (like a triterpenoid) and the binding site of a biological target, such as an enzyme or receptor. By simulating the binding affinity and orientation of different analogues, molecular docking can predict which structural modifications are likely to enhance biological activity, thereby guiding synthetic efforts. nih.govnih.gov For instance, docking studies on friedelane derivatives have been used to predict their inhibitory activity against enzymes like DNA topoisomerase IIα. nih.gov

Influence of D:A-Friedo-oleanane Skeleton Modifications on Compound Activity

The D:A-friedo-oleanane backbone is a rigid, lipophilic scaffold that provides a specific three-dimensional orientation for its functional groups. The inherent structure of this skeleton is a primary determinant of biological activity, and modifications to it, particularly through the introduction of oxygenated functional groups, can have profound effects.

The friedelane skeleton itself is found in numerous plant species and forms the basis for compounds with a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.gov The activity of these compounds is often linked to their ability to interact with cellular membranes or specific protein targets.

For example, studies on various D:A-friedo-oleanane triterpenes isolated from plants like Anacolosa poilanei have shown potent cytotoxic activity against several cancer cell lines. plu.mxresearchgate.net The activity of these compounds is directly related to the specific pattern of oxygenation on the friedelane skeleton. The presence of ester groups or lactone rings, which represent significant modifications of the core structure, also contributes to the observed cytotoxicity. plu.mx The table below presents cytotoxicity data for several D:A-friedo-oleanane triterpenoids, illustrating how structural variations impact their activity against different cancer cell lines.

Interactive Table: Cytotoxicity of D:A-Friedo-oleanane Triterpenoids

| Compound | Substitution Pattern | Cell Line | IC₅₀ (µM) |

| Compound 1 (from A. poilanei) | 3α-p-coumaroyl, 27-oic acid | LU-1 | >10 |

| Compound 1 (from A. poilanei) | 3α-p-coumaroyl, 27-oic acid | HepG2 | >10 |

| Compound 1 (from A. poilanei) | 3α-p-coumaroyl, 27-oic acid | MCF7 | >10 |

| Compound 1 (from A. poilanei) | 3α-p-coumaroyl, 27-oic acid | KB | 8.5 |

| Compound 2 (from A. poilanei) | 3α-(3,4-dihydroxycinnamoyl), 27-oic acid | KB | 5.2 |

| Compound 2 (from A. poilanei) | 3α-(3,4-dihydroxycinnamoyl), 27-oic acid | HepG2 | 7.6 |

| Compound 3 (from A. poilanei) | 3α-(3,4-dihydroxycinnamoyl), 27,15α-lactone | KB | 4.8 |

| Compound 3 (from A. poilanei) | 3α-(3,4-dihydroxycinnamoyl), 27,15α-lactone | HepG2 | 6.4 |

Data sourced from studies on triterpenes from Anacolosa poilanei. plu.mxresearchgate.net Note: Higher IC₅₀ values indicate lower cytotoxicity.

Role of Substituent Variation in Modulating Molecular Interactions

The specific nature and position of substituents on the D:A-friedo-oleanane skeleton are critical for modulating interactions with biological targets. In Kokoononol (26-hydroxy-D:A-friedo-oleanane-3,21-dione), the presence of two ketone groups and one hydroxyl group are key features for its potential biological activity.

Ketone Groups (C-3 and C-21): The carbonyl groups at the C-3 and C-21 positions act as hydrogen bond acceptors. This ability to form hydrogen bonds is a crucial factor in the interaction of small molecules with protein targets, such as the active sites of enzymes. The positioning of these groups on the rigid triterpenoid scaffold can facilitate a specific orientation within a binding pocket, enhancing binding affinity and subsequent biological effect.

Hydroxyl Group (C-26): The hydroxyl group at C-26 introduces a site for both hydrogen bond donation and acceptance. The presence and stereochemistry of hydroxyl groups on the triterpenoid skeleton are well-known to be determinants of activity. For instance, studies on other pentacyclic triterpenoids have shown that the number and location of hydroxyl groups can significantly affect cytotoxicity and anti-inflammatory properties. nih.govmdpi.com The C-26 hydroxyl group on Kokoononol is on a methyl group attached to the E-ring, placing it in a relatively specific region of space that could be critical for selective interaction with a molecular target. The difference between the initially proposed 27-hydroxy structure and the revised 26-hydroxy structure places this key functional group in a different spatial orientation, which would fundamentally alter its potential interactions with a target protein.

Chemotaxonomic Significance of Kokoononol

Friedelane (B3271969) Triterpenoids as Chemotaxonomic Markers in Kokoona zeylanica

Kokoona zeylanica, a species endemic to Sri Lanka and belonging to the family Celastraceae, is known to be a source of various triterpenoids. Among these, friedelane triterpenoids are prominent constituents. Kokoononol is identified as a friedelane triterpenoid (B12794562) isolated from Kokoona zeylanica, specifically from the inner stem bark. Its structure has been determined, and chemical and spectroscopic evidence suggests that kokoononol is 27-hydroxyfriedelane-3,21-dione.

The presence of specific friedelane triterpenoids like Kokoononol in Kokoona zeylanica is of chemotaxonomic significance. Friedelane derivatives are commonly encountered in plants from Sri Lanka, and their occurrence and structural variations can serve as markers for this species and potentially distinguish it from closely related taxa. Studies on the triterpenoid profiles of Kokoona zeylanica have contributed to the understanding of the chemical diversity within this specific plant and its relationship to other members of the Celastraceae family.

Comparative Phytochemistry of the Celastraceae Family

The Celastraceae family is recognized for its rich and diverse phytochemistry, particularly concerning terpenoids. A wide variety of terpenoids, including triterpenes of the friedelane, lupane, and oleanane (B1240867) series, as well as sesquiterpenes, have been isolated from species within this family. Notably, quinone methide triterpenoids, often referred to as celastroids, and dihydro-β-agarofuran sesquiterpenoids are considered significant chemotaxonomic markers for the Celastraceae family.

The comparative analysis of secondary metabolites across different genera and species within the Celastraceae provides valuable data for taxonomic purposes. The presence or absence, as well as the structural variations, of specific triterpenoids and sesquiterpenes can indicate biochemical relationships between different plant groups. For instance, the co-existence of certain triterpenoid types in the stem bark of some Sri Lankan Celastraceae species has been noted as chemotaxonomically significant. While quinone-methides and phenolic triterpenoids have been primarily isolated from Celastraceae, phenolic triterpenoids have been specifically noted in Kokoona zeylanica and Celastrus paniculatus, highlighting potential chemical links between these genera.

Implications for Plant Systematics and Evolution

The chemical constituents of plants, such as triterpenoids like Kokoononol, provide crucial evidence that complements morphological and genetic data in plant systematics and evolutionary studies chem960.com. Chemotaxonomy aids in clarifying taxonomic relationships, particularly in cases where morphological characteristics may be ambiguous or convergent chem960.com. The distribution patterns of specific secondary metabolites across different plant lineages can reflect evolutionary pathways and help in the circumscription of genera and species.

For the Celastraceae family, the characteristic presence of certain triterpenoids and sesquiterpenes supports its recognition as a distinct taxonomic group. Within the family, the variations in the profiles of these compounds among different species and genera can offer insights into their phylogenetic relationships and evolutionary history. The study of friedelane triterpenoids in Kokoona zeylanica, in the context of the broader triterpenoid diversity in Celastraceae, contributes to a more comprehensive understanding of the evolutionary relationships within this family. Chemotaxonomic data, derived from detailed phytochemical studies, serves as a valuable tool for constructing chemistry-based taxonomies and corroborating evolutionary hypotheses based on other lines of evidence.

Future Directions in Kokoononol Research

Exploration of Novel Analogues via Combinatorial Biosynthesis and Chemoenzymatic Approaches

The structural diversity of triterpenoids is a key factor in their wide range of biological activities. Exploring novel analogues of Kokoononol through combinatorial biosynthesis and chemoenzymatic approaches represents a significant future direction. Combinatorial biosynthesis involves manipulating biosynthetic pathways by combining genes or enzymes from different sources to generate new compounds not found in nature thegoodscentscompany.comnih.gov. For triterpenoids, this could involve using different oxidosqualene cyclases (OSCs) or tailoring enzymes (such as cytochrome P450s and UDP-glycosyltransferases) in various combinations within heterologous hosts like Escherichia coli or Saccharomyces cerevisiae to produce Kokoononol derivatives or related friedelane-type triterpenoids with altered functional groups or skeletons researchgate.netwikidata.orgontosight.ai.

Chemoenzymatic synthesis combines the specificity and efficiency of enzymes with the versatility of chemical reactions lipidmaps.orgnih.govfishersci.ca. This approach can be particularly useful for introducing specific modifications to the Kokoononol structure that are difficult to achieve through purely chemical synthesis or biological methods alone. For instance, enzymes could be used for stereoselective hydroxylation or glycosylation at specific positions on the friedelane (B3271969) skeleton, followed by chemical steps to introduce other functionalities. The integration of these techniques holds immense potential for creating a library of Kokoononol analogues with potentially improved or novel biological activities thegoodscentscompany.comnih.gov.

Table 1: Approaches for Generating Novel Triterpenoid (B12794562) Analogues

| Approach | Description | Potential Application to Kokoononol |

| Combinatorial Biosynthesis | Combining genes/enzymes from different pathways in host organisms. | Creating novel friedelane variants by mixing OSCs and tailoring enzymes. |

| Chemoenzymatic Synthesis | Integrating enzymatic reactions with chemical transformations. | Introducing specific functional group modifications (e.g., glycosylation). |

In-depth Mechanistic Studies of Biosynthetic Enzymes

A deeper understanding of the enzymes involved in the biosynthesis of Kokoononol and other friedelane triterpenoids is crucial for rational pathway engineering and the discovery of new enzymes. Key enzymes in triterpenoid biosynthesis include squalene (B77637) epoxidases and OSCs, which form the basic cyclic skeletons, and various tailoring enzymes that modify these structures researchgate.netwikidata.orgontosight.ai. Future research should focus on elucidating the precise catalytic mechanisms of these enzymes, including the intermediate steps and the factors governing regio- and stereoselectivity researchgate.netru.ac.zawikipedia.org.

Techniques such as site-directed mutagenesis, protein crystallography, and advanced spectroscopic methods can provide detailed insights into enzyme structure-function relationships wikidata.orgwikipedia.org. Understanding how specific amino acid residues influence substrate binding and catalysis can inform the rational design of enzymes with altered activity or specificity, enabling the production of designed Kokoononol analogues wikidata.orgontosight.ai. Furthermore, identifying novel triterpene synthases and tailoring enzymes from diverse organisms, including those that produce friedelane-type triterpenoids, will expand the enzymatic toolbox available for combinatorial biosynthesis researchgate.netthegoodscentscompany.com.

Advanced Computational Modeling for Predicting Triterpenoid Transformations

Computational modeling plays an increasingly vital role in understanding and manipulating biosynthetic pathways. For triterpenoids like Kokoononol, advanced computational techniques can be used to predict the products of enzymatic reactions, model enzyme-substrate interactions, and design novel enzymes researchgate.netru.ac.zajapsonline.com.

Methods such as molecular docking and molecular dynamics simulations can provide insights into how triterpenoid synthases bind to their substrates and catalyze complex cyclization and rearrangement reactions researchgate.netru.ac.zanih.gov. Quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to study the transition states and energy barriers of key catalytic steps, helping to unravel the intricacies of triterpenoid biosynthesis wikidata.orgwikipedia.org. Predictive models can also be developed to anticipate the structural outcomes of modifying specific enzymes or introducing new enzymatic steps into a biosynthetic pathway researchgate.netru.ac.za. These computational tools will accelerate the discovery and design of novel Kokoononol analogues and optimize their production through synthetic biology japsonline.com.

Table 2: Computational Modeling Techniques in Triterpenoid Research

| Technique | Application |

| Molecular Docking | Predicting enzyme-substrate binding poses and interactions. |

| Molecular Dynamics Simulations | Studying the conformational changes and dynamics of enzymes and substrates. |

| QM/MM Calculations | Investigating reaction mechanisms and transition states at the atomic level. |

| Predictive Modeling | Forecasting the structural outcomes of enzymatic transformations. |

Development of High-Throughput Screening Methods for Triterpenoid Discovery

The identification of novel triterpenoids and enzymes, as well as the screening of combinatorial libraries, necessitates efficient high-throughput screening (HTS) methods. Future efforts should focus on developing and refining HTS assays specifically tailored for triterpenoid discovery and characterization nih.govnih.govwikidata.orgcdutcm.edu.cnnih.gov.

HTS platforms can be used to screen large collections of plant extracts, microbial cultures, or combinatorial biosynthesis libraries for the presence of Kokoononol or its analogues, or for specific biological activities nih.govcdutcm.edu.cn. This requires the development of sensitive and specific detection methods, such as high-resolution mass spectrometry (HRMS) and hyphenated techniques (e.g., LC-MS), that can rapidly identify and characterize triterpenoids in complex mixtures nih.govwikidata.org. Additionally, cell-based assays or in vitro enzymatic assays can be adapted for HTS to screen for compounds that modulate specific biological targets or exhibit desired enzymatic activities nih.govnih.gov. Automation and miniaturization will be key to increasing the throughput and reducing the cost of these screening efforts nih.govwikidata.org.

Expanding Chemotaxonomic Databases with Comprehensive Structural and Biosynthetic Information

Comprehensive and publicly accessible databases are essential resources for triterpenoid research. Expanding chemotaxonomic databases with detailed structural and biosynthetic information on triterpenoids, including compounds like Kokoononol, is a crucial future direction ontosight.aisigmaaldrich.comnih.govthegoodscentscompany.comfishersci.ca.

These databases should not only include chemical structures and occurrences in different organisms but also integrate information on the genes and enzymes involved in their biosynthesis, as well as relevant metabolomic and transcriptomic data nih.govfishersci.canih.gov. Such integrated databases will facilitate chemotaxonomic studies, enabling researchers to identify potential sources of novel triterpenoids and infer biosynthetic pathways based on structural relationships and taxonomic distribution thegoodscentscompany.comontosight.aisigmaaldrich.com. They will also serve as valuable resources for gene mining and the identification of candidate enzymes for synthetic biology applications nih.govfishersci.canih.gov. Initiatives like the TeroMOL and TriForC databases represent steps in this direction, and their continued expansion and integration with other biological databases will be vital for advancing triterpenoid research ontosight.aisigmaaldrich.comthegoodscentscompany.comfishersci.canih.govalfa-chemistry.com.

Table 3: Key Information for Chemotaxonomic Databases

| Information Type | Description |

| Structural Information | 2D and 3D chemical structures, spectral data. |

| Occurrence Data | Organisms (plant, fungi, bacteria), tissue localization. |

| Biosynthetic Information | Genes, enzymes, metabolic pathways, reaction mechanisms. |

| 'Omics' Data | Metabolomics, transcriptomics, genomics related to triterpene production. |

Q & A

Q. What established synthetic routes exist for Kokoononol, and how can researchers validate its structural fidelity?

- Methodological Answer : Kokoononol is synthesized via cyclization of triterpenoid precursors or extraction from natural sources. To validate structural fidelity, use spectroscopic techniques (e.g., H/C NMR, high-resolution mass spectrometry) and compare data with literature values. X-ray crystallography provides definitive confirmation of stereochemistry. Document synthesis protocols rigorously, including solvent systems and purification steps, to ensure reproducibility .

Q. Which spectroscopic markers are critical for characterizing Kokoononol’s purity and structural integrity?

- Methodological Answer : Key markers include:

- NMR : Distinct methyl group signals ( 0.7–1.5 ppm) and olefinic protons ( 5.0–5.5 ppm) for pentacyclic frameworks.

- HPLC : Retention time consistency under standardized conditions (e.g., C18 column, isocratic elution with methanol/water).

- FT-IR : Hydroxyl (3400 cm) and carbonyl (1700 cm) stretches. Always include purity thresholds (>95%) and baseline controls in reports .

Q. What in vitro models are commonly used to assess Kokoononol’s bioactivity?

- Methodological Answer : Use cell-based assays such as:

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Anti-inflammatory : LPS-induced cytokine (IL-6, TNF-) suppression in macrophages.

Include positive controls (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation) and dose-response curves to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Kokoononol across studies?

- Methodological Answer : Conduct a meta-analysis focusing on:

- Experimental variables : Differences in solvent systems (e.g., DMSO vs. ethanol), cell passage numbers, or assay incubation times.

- Compound purity : Re-analyze disputed samples via HPLC-MS to confirm batch consistency.

- Statistical rigor : Apply ANOVA with post-hoc tests to assess variability between studies. Use the FINER framework to evaluate if original questions addressed feasibility and novelty .

Q. What strategies optimize the isolation of Kokoononol from natural sources while preserving yield and stability?

- Methodological Answer :

- Extraction : Use Soxhlet extraction with ethanol/water (7:3 v/v) at 60°C, followed by silica-gel chromatography.

- Stability : Perform stress testing under varied pH, temperature, and light conditions. Lyophilization in amber vials minimizes degradation.

- Yield quantification : Compare gravimetric yields against spectrophotometric calibration curves (e.g., UV-Vis at 254 nm) .

Q. How can mechanistic studies elucidate Kokoononol’s molecular targets in biological systems?

- Methodological Answer :

- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for enzymes like COX-2 or topoisomerases.

- Gene expression profiling : Use RNA-seq or qPCR to track pathways (e.g., apoptosis, NF-κB) post-treatment.

- Knockout models : CRISPR-Cas9-modified cell lines to confirm target dependency. Validate findings with Western blotting for protein-level changes .

Q. How should researchers address Kokoononol’s stability challenges in experimental settings?

- Methodological Answer : Design stability studies with:

- Accelerated degradation : Expose to 40°C/75% RH for 4 weeks, monitoring via HPLC.

- Light sensitivity : Use UV-vis spectroscopy pre/post light exposure (ICH Q1B guidelines).

- Buffer compatibility : Test solubility in PBS, DMEM, and saline, noting precipitation thresholds. Document degradation products via LC-MS .

Q. What methodologies enable comparative efficacy studies between Kokoononol and its structural analogs?

- Methodological Answer :

- SAR analysis : Synthesize analogs with modified hydroxyl/methyl groups and compare bioactivity.

- Computational modeling : Use DFT calculations to correlate electronic properties with activity.

- In vivo models : Administer analogs in rodent models (e.g., xenograft tumors) with pharmacokinetic profiling (AUC, ). Ensure blinding and randomization to reduce bias .

Guidelines for Researchers

- Data Contradiction Analysis : Apply PICOT framework to isolate variables (e.g., Population: cell type; Intervention: Kokoononol concentration) when reconciling conflicting results .

- Ethical Reporting : Disclose synthetic yields, purity data, and negative results to avoid publication bias. Use repositories like ChemRxiv for raw spectra .

- Literature Review : Prioritize peer-reviewed journals over preprint platforms. Cross-validate findings using tools like SciFinder or Reaxys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.